molecular formula C34H37NO6 B611691 Viridenomycin CAS No. 56509-88-7

Viridenomycin

Cat. No. B611691
CAS RN: 56509-88-7
M. Wt: 555.671
InChI Key: GWYPHKYSRIAIBU-KGZNJIQESA-N
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Description

Viridinomycin is a crystalline antibiotic that shows strong activity against Trichomonas vaginalis and gram-positive bacteria.

Scientific Research Applications

Antibiotic Properties and Microbial Activity

Viridenomycin, identified as a new antibiotic in 1975, was isolated from the culture broth of Streptomyces viridochromogenes strain No. T-24146. It exhibits strong activity against Trichomonas vaginalis and gram-positive bacteria, owing to its weakly acidic and lipophilic nature (Hasegawa et al., 1975).

Synthetic Challenges and Approaches

Studies have been conducted to address the synthetic challenges of viridenomycin. Its instability, particularly associated with the northern polyene, has been a significant barrier in its total synthesis. Innovative approaches like incorporating benzene rings as Z-alkene replacements and employing cross-coupling reactions have been explored to stabilize the molecule (Knowles et al., 2011).

Structural Studies and Synthesis Attempts

Efforts to synthesize viridenomycin have involved creating key fragments of the molecule in stereochemically pure form. These efforts aim to assemble the macrocycle, which is a critical part of the molecule's structure (Waterson et al., 2001). Another study successfully synthesized a highly functionalized cyclopentene carboxylic acid derivative, an advanced synthetic intermediate of viridenomycin, starting from d-glucose (Ishihara et al., 2000).

Antitumor Activity

Viridenomycin was also identified as an antitumor antibiotic, designated AL081. Obtained from the culture filtrate of an actinomycete identified as Streptomyces gannmycicus, it was found to prolong the survival periods of mice bearing P388 leukemia and B16 melanoma cells. The structure of this antibiotic was determined using NMR spectral analysis, revealing it as a novel 24-membered macrocyclic polyene lactam (Nakagawa et al., 1992).

properties

CAS RN

56509-88-7

Product Name

Viridenomycin

Molecular Formula

C34H37NO6

Molecular Weight

555.671

IUPAC Name

(4E,6E,8E,10Z,16Z,18Z,20E,22E,24R,25S,26R)-25,27-dihydroxy-26-methoxy-4,24-dimethyl-13-phenyl-3-oxa-14-azabicyclo[22.3.0]heptacosa-1(27),4,6,8,10,16,18,20,22-nonaene-2,15-dione

InChI

InChI=1S/C34H37NO6/c1-25-19-13-8-4-5-9-16-22-27(26-20-14-12-15-21-26)35-28(36)23-17-10-6-7-11-18-24-34(2)29(33(39)41-25)30(37)31(40-3)32(34)38/h4-21,23-24,27,31-32,37-38H,22H2,1-3H3,(H,35,36)/b5-4+,10-6-,11-7+,13-8+,16-9-,23-17-,24-18+,25-19+/t27?,31-,32+,34+/m0/s1

InChI Key

GWYPHKYSRIAIBU-KGZNJIQESA-N

SMILES

O=C(O/C(C)=C/C=C/C=C/C=C\CC(C1=CC=CC=C1)N2)C3=C(O)[C@H](OC)[C@@H](O)[C@]3(C)/C=C/C=C/C=C\C=C/C2=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Viridinomycin;  Viridomycin;  Antibiotic T-24146;  Viridenomycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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